molecular formula C20H16FN3O3 B6549628 N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorobenzohydrazide CAS No. 1040651-36-2

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorobenzohydrazide

Cat. No.: B6549628
CAS No.: 1040651-36-2
M. Wt: 365.4 g/mol
InChI Key: XFLNHSNCCNTJSG-UHFFFAOYSA-N
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Description

N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorobenzohydrazide (CAS: 1040651-29-3, C₂₀H₁₆FN₃O₃, MW: 365.36 g/mol) is a hydrazide derivative featuring a 1-benzyl-6-oxo-1,6-dihydropyridine core linked to a 4-fluorobenzoyl group.

Properties

IUPAC Name

1-benzyl-N'-(4-fluorobenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-17-9-6-15(7-10-17)19(26)22-23-20(27)16-8-11-18(25)24(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLNHSNCCNTJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorobenzohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Benzylation: The dihydropyridine intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Hydrazide Formation: The benzylated dihydropyridine is reacted with hydrazine hydrate to form the corresponding hydrazide.

    Fluorobenzoylation: Finally, the hydrazide is acylated with 4-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines. Substitution reactions could replace the fluorine atom with various nucleophiles, leading to a diverse array of derivatives.

Scientific Research Applications

N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorobenzohydrazide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new therapeutic agents.

    Medicine: Its unique structure may allow it to interact with specific biological targets, making it useful in the development of diagnostic tools or treatments for various diseases.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-fluorobenzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets. The compound’s structure suggests that it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Modifications

Compound 8 : 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Core Similarity : Shares the 1-benzyl-6-oxo-1,6-dihydropyridine backbone.
  • Key Difference : Replaces the 4-fluorobenzohydrazide group with a carboxamide-linked phenyl ring bearing a cyclopropylcarbamoyl substituent.
  • Synthesized at 0°C with a 23% yield, suggesting higher sensitivity to reaction conditions than the target compound .
Compound 3b : N′-[(E)-Acridin-4-ylmethylidene]-4-fluorobenzohydrazide
  • Core Difference: Replaces the pyridinone-benzyl system with an acridine moiety, a DNA-intercalating agent.
  • Key Similarity : Retains the 4-fluorobenzohydrazide group.
  • Implications :
    • The acridine core confers anticancer activity via DNA intercalation, as evidenced by its bright yellow color and high yield (82%) in synthesis.
    • Fluorine at the para position likely enhances metabolic stability and hydrophobic interactions .
BE46468 : N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-fluorobenzohydrazide
  • Positional Isomerism : Fluorine at the ortho (2-fluoro) vs. para (4-fluoro) position in the target compound.

Electronic and Computational Insights

  • DFT Studies : For 4-fluorobenzohydrazide derivatives (e.g., compound 4 in ), DFT calculations (B3LYP/6-311G(d,p)) reveal:
    • HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity.
    • Mulliken Charges : Fluorine’s electronegativity polarizes the benzoyl ring, enhancing dipole-dipole interactions .
  • Comparison: The target compound’s pyridinone core may further lower the HOMO-LUMO gap compared to acridine-based analogs, increasing electron delocalization and redox activity .

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